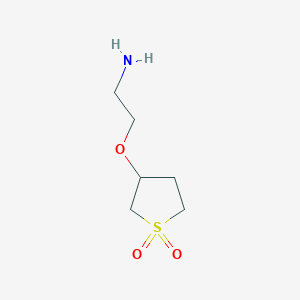![molecular formula C11H11F3N2 B2457543 [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-87-4](/img/structure/B2457543.png)
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazine derivative that has shown promising results in the field of medicinal chemistry, and its synthesis method has been extensively studied.1.1]pentanyl]hydrazine.
Mechanism of Action
The mechanism of action of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not well understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant physiological effects at lower concentrations. However, at higher concentrations, it may cause cytotoxicity and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine for lab experiments include its low toxicity and potential applications in various fields. However, its high cost and limited availability may limit its use in some experiments.
Future Directions
There are several future directions for research on [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One potential direction is to investigate its potential applications as an antitubercular agent further. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential as an anticancer agent. Other future directions include investigating its potential as a catalyst in organic reactions and as a ligand in coordination chemistry.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method has been extensively studied, and its low toxicity makes it an attractive compound for lab experiments. Future research on this compound may lead to the development of new drugs and catalysts with significant applications in medicinal chemistry and organic chemistry.
Synthesis Methods
The synthesis of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been reported in several studies. One of the most common methods involves the reaction of 2,3,5-trifluorophenylhydrazine with bicyclo[1.1.1]pentan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid.
Scientific Research Applications
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, it has shown potential as an antitubercular agent, with studies demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis. Other potential applications of this compound include its use as a catalyst in organic reactions and as a ligand in coordination chemistry.
Properties
IUPAC Name |
[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-6-1-7(9(14)8(13)2-6)10-3-11(4-10,5-10)16-15/h1-2,16H,3-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAJZPVNUYSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C(=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)



![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)

